1-Ethyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
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Overview
Description
1-Ethyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is a heterocyclic compound that belongs to the tetrahydroquinoline family. These compounds are known for their diverse biological activities and are commonly used in the synthesis of pharmaceuticals, pesticides, and dyes. The structure of this compound consists of a quinoline ring system with an ethyl group and a carboxylic acid group attached, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid can be synthesized through a variety of methods. One common approach involves the three-component cascade reaction of 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by aza-Michael–Michael addition with 2-alkenyl anilines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar cascade reactions. The process is optimized for high yield and purity, often incorporating continuous flow techniques and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: The ethyl and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include various substituted tetrahydroquinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
1-Ethyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is a key component in the development of new drugs, particularly those targeting neurological and cardiovascular diseases.
Industry: The compound is used in the production of dyes, antioxidants, and corrosion inhibitors.
Mechanism of Action
The mechanism by which 1-Ethyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid exerts its effects involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor, modulating the activity of specific enzymes involved in metabolic pathways. Additionally, it can interact with receptors in the nervous system, influencing neurotransmitter release and uptake .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydroquinoline structure but lacks the ethyl and carboxylic acid groups.
Quinoline: A simpler structure without the tetrahydro modification.
Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen in the ring.
Uniqueness: 1-Ethyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethyl and carboxylic acid groups allows for a broader range of chemical modifications and applications compared to its simpler counterparts .
Properties
Molecular Formula |
C12H15NO2 |
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Molecular Weight |
205.25 g/mol |
IUPAC Name |
1-ethyl-3,4-dihydro-2H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c1-2-13-10-6-4-3-5-9(10)7-8-11(13)12(14)15/h3-6,11H,2,7-8H2,1H3,(H,14,15) |
InChI Key |
BFCAEXLSVJEQQN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(CCC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
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